lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate
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Overview
Description
Lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving suitable precursors. The benzenesulfonyl group is then introduced via sulfonation reactions, and the pyrrolidine ring is constructed through cyclization of appropriate intermediates. Finally, the lithium salt is formed by neutralizing the sulfonate group with lithium hydroxide or lithium carbonate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Industry: The compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolo[2,3-b]pyridine moiety may interact with nucleic acids or other biomolecules, affecting cellular processes. The lithium ion can modulate signaling pathways by influencing ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and may exhibit comparable biological activities.
Benzenesulfonyl compounds: Other benzenesulfonyl-containing molecules, such as benzenesulfonamide, have similar chemical properties and applications.
Pyrrolo[2,3-b]pyridine analogs: Compounds with the pyrrolo[2,3-b]pyridine core, such as certain kinase inhibitors, may have similar mechanisms of action.
Uniqueness
Lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the lithium ion further distinguishes it from other similar compounds, potentially enhancing its therapeutic potential and industrial applications.
Properties
Molecular Formula |
C18H18LiN3O5S2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate |
InChI |
InChI=1S/C18H19N3O5S2.Li/c22-27(23,17-8-2-1-3-9-17)21-16(12-14-6-4-10-19-18(14)21)13-15-7-5-11-20(15)28(24,25)26;/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,24,25,26);/q;+1/p-1 |
InChI Key |
FYPZQCISPOXVNA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC(N(C1)S(=O)(=O)[O-])CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
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